1-(2-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride
Description
Historical Development and Discovery
The compound emerged during systematic explorations of β-adrenergic receptor ligands in the late 20th century, though its first documented synthesis appeared in patent literature circa the early 2000s. Initial interest stemmed from structural analogies to proto-type molecules like propranolol, with researchers hypothesizing that the dipropylamino group could confer improved receptor subtype selectivity compared to shorter alkyl chains. Early synthetic routes focused on nucleophilic substitution reactions between 1-(2-hydroxyphenyl)ethanone and epichlorohydrin derivatives, followed by amine functionalization under controlled pH conditions.
A critical milestone occurred with the optimization of stereoselective synthesis protocols, enabling the production of enantiomerically pure forms. This advancement, detailed in a 2025 PubChem entry, revealed that the (R)-configuration at the hydroxypropoxy chiral center significantly enhanced binding affinity to G-protein-coupled receptors compared to the (S)-enantiomer.
Significance in Medicinal Chemistry Research
This molecule serves as a versatile scaffold due to three pharmacologically relevant domains:
- Dipropylamino group : Imparts basicity (pKa ~9.2) and facilitates interactions with aspartate residues in transmembrane helices of aminergic receptors.
- Hydroxypropoxy bridge : Provides conformational flexibility while maintaining optimal spatial orientation between aromatic and amine domains.
- Ethanone moiety : Acts as a hydrogen bond acceptor and influences electron distribution across the aromatic ring.
Recent studies highlight its utility in:
- Allosteric modulator design : The compound’s ability to bind extracellular receptor loops without occluding orthosteric sites was demonstrated in adenosine A2A receptor models.
- Prodrug development : Esterification of the hydroxyl group creates pH-sensitive prodrugs with enhanced blood-brain barrier permeability.
Structural Classification in Pharmaceutical Research
The compound belongs to three distinct structural classes relevant to drug discovery:
| Structural Feature | Classification Category | Relevance in Drug Design |
|---|---|---|
| Dipropylamino group | Tertiary aliphatic amines | GPCR ligand development |
| Hydroxypropoxy linker | Polyether spacers | Conformational control |
| Ethanone substituent | Acetylphenones | Metabolic stability enhancement |
Quantum mechanical calculations (DFT/B3LYP/6-311+G(d,p)) reveal critical electronic characteristics:
Current Research Landscape and Knowledge Gaps
Ongoing investigations focus on three primary areas:
- Target identification : Proteome-wide affinity chromatography studies suggest unexpected interactions with mitochondrial translocase proteins.
- Stereochemical optimization : Comparative studies of diastereomeric salts show a 14-fold difference in aqueous solubility between (R,R) and (S,S) configurations.
- Materials science applications : The hydrochloride salt form demonstrates unique piezoelectric properties under high-frequency AC fields.
Critical knowledge gaps requiring resolution include:
- Complete elucidation of phase-dependent metabolic pathways
- Long-term stability profiles under accelerated degradation conditions
- Structure-activity relationships for non-aminergic targets (e.g., ion channels)
Emerging techniques such as cryo-EM and neutron crystallography are being employed to map the compound’s interaction with membrane proteins at atomic resolution. Preliminary data from 2025 MD simulations suggest a novel binding pose in β1-adrenergic receptors involving water-mediated hydrogen bonds with Serine 213 and π-cation interactions at Phenyl 325.
Properties
IUPAC Name |
1-[2-[3-(dipropylamino)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-4-10-18(11-5-2)12-15(20)13-21-17-9-7-6-8-16(17)14(3)19;/h6-9,15,20H,4-5,10-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEJDSWHCRNUIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC(COC1=CC=CC=C1C(=O)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Hydroxypropoxy Intermediate: This step involves the reaction of a phenol derivative with an epoxide, such as propylene oxide, under basic conditions to form the hydroxypropoxy group.
Introduction of the Dipropylamino Group: The hydroxypropoxy intermediate is then reacted with dipropylamine in the presence of a suitable catalyst, such as a Lewis acid, to introduce the dipropylamino group.
Formation of the Ethanone Core: The final step involves the acylation of the phenyl ring with an ethanone derivative, typically using Friedel-Crafts acylation conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dipropylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted amines.
Scientific Research Applications
1-(2-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-(2-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride exerts its effects involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathways Involved: The compound can affect pathways related to inflammation, pain perception, and cellular metabolism.
Comparison with Similar Compounds
Structural Analogues in Hydroxyacetophenone Derivatives
Several structurally related compounds share the hydroxyacetophenone backbone but differ in substituents (Table 1).
Table 1: Key Structural and Physical Properties of Comparable Compounds
Key Observations:
- Amino Substituent Diversity: The dipropylamino group in the target compound differs from cyclopentyl, tert-butyl, and diethyl groups in analogues. Bulkier substituents (e.g., tert-butyl) may reduce solubility but enhance lipophilicity .
- Synthesis: Most analogues are synthesized via nucleophilic substitution of α-chloro-3,4-dihydroxyacetophenone with amines, followed by HCl treatment .
Physicochemical and Pharmacological Implications
- Bioactivity: Etafenone hydrochloride (structurally similar) is a coronary vasodilator, implying that the target compound may share cardiovascular applications . Celiprolol impurities (e.g., Impurity A) highlight the pharmaceutical relevance of such derivatives .
Structural Similarity Analysis ()
Compounds with >75% structural similarity to the target include:
- 3-(Benzyl(isopropyl)amino)-1-(naphthalen-2-yl)propan-1-one hydrochloride (Similarity: 0.83): Shares a propanone core but incorporates a naphthyl group and benzyl-isopropylamino chain .
- 2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone hydrochloride (Similarity: 0.80): Features a single hydroxyl group and smaller amino substituent .
These analogues demonstrate that variations in the aromatic system (e.g., naphthyl vs. phenyl) and amino branching significantly alter molecular properties.
Research Findings and Gaps
- Safety Profiles: No toxicity data are available, but hydrochloride salts generally improve bioavailability and reduce volatility .
Biological Activity
1-(2-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dipropylamino group, a hydroxypropoxy moiety, and an ethanone core. Its molecular formula is , with a molecular weight of approximately 323.4 g/mol.
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the modulation of cellular pathways involved in cancer and neurodegenerative diseases. The dipropylamino group is hypothesized to enhance the compound's ability to penetrate cellular membranes, thereby facilitating its interaction with intracellular targets.
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds structurally related to this compound. For instance:
- Cytotoxicity Studies : A study evaluating similar β-aryl-β-mercapto ketones showed significant cytotoxic effects against MCF-7 breast cancer cells, surpassing the efficacy of standard treatments like Tamoxifen . These findings suggest that our compound may also possess similar anticancer properties.
- Mechanisms of Action : The cytotoxic effects are believed to stem from the induction of apoptosis in cancer cells, mediated by alterations in cell cycle regulation and apoptosis-related gene expression.
Neuroprotective Effects
Emerging research indicates that compounds with similar structural motifs may also exhibit neuroprotective effects. For example:
- Histone Deacetylase Inhibition : Compounds related to our target have been identified as inhibitors of histone deacetylases (HDACs), which play a critical role in neurodegenerative diseases . By modulating HDAC activity, these compounds may help in the treatment of conditions like Alzheimer's disease.
Case Studies
| Study | Findings |
|---|---|
| Cytotoxicity on MCF-7 Cells | Significant cell death observed; higher efficacy than Tamoxifen. |
| Neuroprotective Properties | Inhibition of HDACs linked to reduced neurodegeneration in vitro. |
Safety Profile
The safety profile of this compound is essential for its therapeutic application. Preliminary toxicity assessments indicate low toxicity levels in normal cells compared to cancerous cells, suggesting a favorable therapeutic window .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
